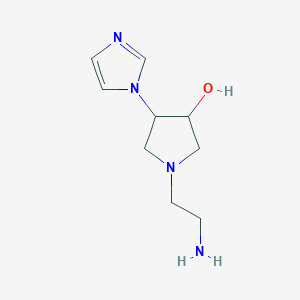
1-(2-aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C9H16N4O and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
- Chemical Formula : C10H16N4O
- Molecular Weight : 208.26 g/mol
- PubChem CID : 9920733
The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with specific biological targets:
- Imidazole Ring : The imidazole moiety is known for its role in biological systems, particularly in enzyme catalysis and as a building block for various bioactive compounds.
- Pyrrolidine Structure : This portion contributes to the compound's ability to interact with cellular receptors and enzymes.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of imidazole-based compounds, including derivatives similar to this compound. For instance, a study highlighted that certain imidazo[4,5-b]pyrrolo[3,4-d]pyridines exhibited significant cytotoxicity against renal cell carcinoma (RCC) cell lines (A498 and 786-O) with IC50 values in the low micromolar range .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 5g | A498 | 10 | High |
| 5k | 786-O | 15 | Moderate |
| This compound | A498 | TBD | TBD |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies on related pyrroloimidazoles indicated their effectiveness against both Gram-positive and Gram-negative bacteria using disk diffusion methods .
Case Study: Antimicrobial Efficacy
A synthesized derivative demonstrated significant bacteriostatic properties against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance its activity against specific pathogens.
Pharmacological Studies
Pharmacological investigations have revealed that compounds similar to this compound can modulate various signaling pathways:
- PI3K/Akt/mTOR Pathway : Inhibition of this pathway has been linked to reduced tumor growth and increased apoptosis in cancer cells.
- JAK/STAT Signaling : Compounds affecting this pathway can influence immune responses and inflammation.
属性
IUPAC Name |
1-(2-aminoethyl)-4-imidazol-1-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c10-1-3-12-5-8(9(14)6-12)13-4-2-11-7-13/h2,4,7-9,14H,1,3,5-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNRUHDJHUJRFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CCN)O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













